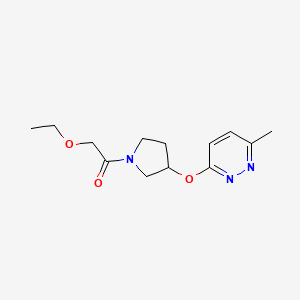
2-Ethoxy-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of pyridazinone derivatives has been explored in the literature, with a focus on the creation of new compounds with potential applications in various fields. In one study, a new pyridazinone derivative, specifically (E)-ethyl 2-(5-(4-methylbenzyl)-6-oxo-3-styrylpyridazin-1(6H)-yl)acetate, was synthesized and thoroughly characterized using a range of spectroscopic techniques, including FT-IR, 1H- and 13C-NMR, and ESI-MS . The synthesis process involved the confirmation of the (E)-configuration through single-crystal X-ray diffraction. Theoretical calculations supported the existence of two stable conformers, with the C2 conformer aligning with the experimental structure. The study provided a detailed analysis of the vibrational frequencies and reactivity of the synthesized compound, contributing to the understanding of pyridazinone derivatives' chemical behavior .
Molecular Structure Analysis
The molecular structure of the synthesized pyridazinone derivative was analyzed using both experimental and theoretical methods. Single-crystal X-ray diffraction confirmed the (E)-configuration of the compound. Theoretical calculations using the B3LYP/6-31G* method identified two stable conformers, C1 and C2, with the latter being more stable due to the most negative NPA and Mulliken charges on specific oxygen atoms of the acetate groups. The study also included a complete vibrational assignment of the expected vibration modes for the C2 conformer, providing insights into the molecular structure and stability of the compound .
Chemical Reactions Analysis
The research on pyridazinone derivatives also encompasses the study of their chemical reactions. For instance, 2-ethoxycarbonyl-3-isothiocyanatopyridine, a related compound, was shown to undergo transformations with various nucleophiles to yield pyrido[3,2-d]pyrimidine derivatives. These reactions proceeded either directly or through intermediates such as thiourethane. Additionally, the compound was found to react with pyrrole, leading to the formation of tricyclic systems and further cyclization products. This demonstrates the reactivity of such compounds and their potential to form complex structures with biological relevance .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridazinone derivatives are closely related to their molecular structure and the nature of their substituents. The synthesized compound in the first study exhibited specific vibrational frequencies that were consistent with the experimental ATR spectrum in the solid phase. The reactivity of the compound was compared with another derivative, indicating a higher reactivity for the synthesized compound. Additionally, the study provided correlations between experimental and predicted NMR and UV-Vis spectra, which are important for understanding the electronic properties of the compound. The intermolecular interactions within the crystal structure were analyzed using Hirshfeld surface analysis, which is crucial for understanding the compound's behavior in the solid state .
Scientific Research Applications
Synthesis and Characterization
Synthesis and Antimicrobial Activity
A series of compounds, including derivatives of pyridines, pyrimidinones, oxazinones, were synthesized using citrazinic acid as a starting material. These compounds exhibited good antibacterial and antifungal activities comparable to standard drugs such as streptomycin and fusidic acid. This indicates the potential of 2-Ethoxy-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone derivatives in antimicrobial applications (Hossan et al., 2012).
Crystal Structure and Theoretical Studies
A new pyridazinone derivative was synthesized, characterized, and its structure confirmed through spectroscopic studies and theoretical calculations. This demonstrates the chemical versatility and structural diversity achievable with pyridazinone derivatives, highlighting their potential in various scientific research applications (Kalai et al., 2021).
Potential Therapeutic Applications
Improvement in Learning and Memory
Derivatives of acetic ether, including compounds similar to 2-Ethoxy-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone, were studied for their effects on learning and memory in mice. The findings suggest these compounds can improve learning and memory, indicating potential therapeutic applications (Zhang Hong-ying, 2012).
properties
IUPAC Name |
2-ethoxy-1-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c1-3-18-9-13(17)16-7-6-11(8-16)19-12-5-4-10(2)14-15-12/h4-5,11H,3,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHIXLMXYPYNAQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)N1CCC(C1)OC2=NN=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethoxy-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-ethyl-1-(4-methylphenyl)-4-[1-(phenylsulfonyl)ethyl]-1,3-dihydro-2H-imidazol-2-one](/img/structure/B2519553.png)
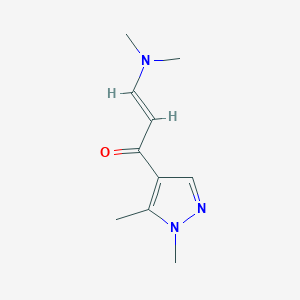
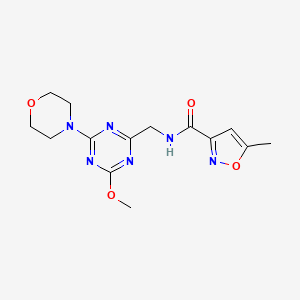
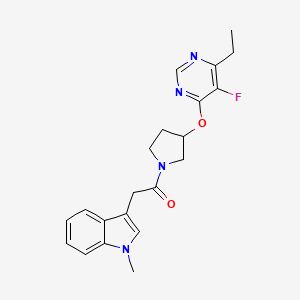
![5-((3-(cyclohexylsulfonyl)azetidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2519562.png)
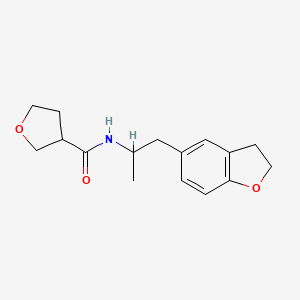
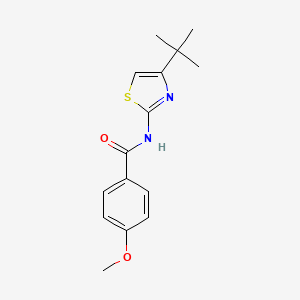
![Methyl 2-[2-(furan-2-carbonylimino)-1,3-benzothiazol-3-yl]acetate](/img/structure/B2519566.png)
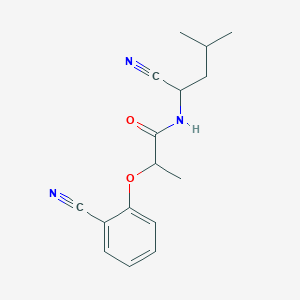
![2-amino-N-[2-(piperidin-1-yl)ethyl]acetamide dihydrochloride](/img/structure/B2519569.png)
![N-[6-bromo-3-(hydroxymethyl)-3,4-dihydro-2H-chromen-4-yl]-N'-(2,4-dichlorophenyl)-N-methylurea](/img/structure/B2519570.png)
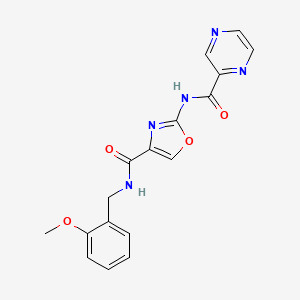
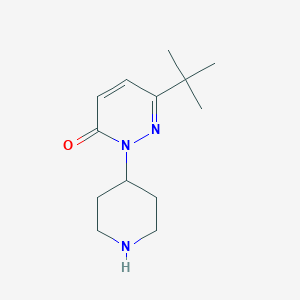
![N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2519575.png)